molecular formula C11H21N3O4 B1671919 Glycyl-alanyl-leucine CAS No. 22849-49-6

Glycyl-alanyl-leucine

Cat. No. B1671919
CAS RN: 22849-49-6
M. Wt: 259.3 g/mol
InChI Key: VSVZIEVNUYDAFR-YUMQZZPRSA-N
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Description

Glycyl-alanyl-leucine is a peptide . It is also known by the synonym Gly-ala-leu .


Synthesis Analysis

While specific synthesis methods for Glycyl-alanyl-leucine were not found, metabolic engineering has been used for efficient production of similar dipeptides. For instance, a metabolically engineered E. coli strain was developed for the production of L-alanyl-L-glutamine by over-expressing L-amino acid α-ligase from Bacillus subtilis .


Molecular Structure Analysis

The molecular formula of Glycyl-alanyl-leucine is C11H21N3O4 . Its average mass is 259.302 Da and its monoisotopic mass is 259.153198 Da . The relaxation of backbone carbons CO and Cα in this molecule is not dominated by local fluctuations of the 13C–1H dipolar couplings, but rather by 13C–13C spin diffusion to nearby methyl relaxation sinks .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glycyl-alanyl-leucine include a density of 1.2±0.1 g/cm3, boiling point of 566.1±45.0 °C at 760 mmHg, and a flash point of 296.1±28.7 °C .

Scientific Research Applications

Metabolism and Utilization

  • Dipeptide Metabolism in the Intestine : A study by Plauth et al. (1991) explored the utilization of dipeptides, including Glycyl-Glutamine (Gly-Gln), by the isolated vascularly perfused rat small intestine. This research highlights the metabolic pathways and uptake rates of dipeptides in the intestinal context (Plauth et al., 1991).

  • Dipeptide Hydrolysis and Transport : Ganapathy and Radhakrishnan (1979) studied the transport and hydrolysis of Glycyl-L-Leucine in the monkey small intestine. This research provides insights into the mechanisms of dipeptide absorption and metabolism in the intestinal tract (Ganapathy & Radhakrishnan, 1979).

Enzymatic Activity and Specificity

  • Enzymatic Hydrolysis of Dipeptides : Josefsson and Lindberg (1965) conducted a study on dipeptidase activities in pig intestinal mucosa, including the hydrolysis of Glycyl-Leucine. This work contributes to understanding the enzymatic processes involved in peptide digestion (Josefsson & Lindberg, 1965).

  • Aminopeptidase Specificity : Nachlas et al. (1962) evaluated the specificity of aminopeptidase with different substrates, including Glycyl, which is a component of Glycyl-Alanyl-Leucine. This research aids in understanding how enzymes recognize and process different dipeptides (Nachlas et al., 1962).

Pharmaceutical and Therapeutic Aspects

  • Peptide Transport in the Intestinal Mucosa : Guandalini and Rubino (1982) investigated the transport of dipeptides like Glycyl-Leucine in the intestinal mucosa of rabbits, highlighting its importance in protein absorption and potential pharmaceutical applications (Guandalini & Rubino, 1982).

  • Peptide Complexation and Extraction : Research by Mutihac et al. (2001) on the complexation and extraction of dipeptides, including Glycyl-Leucine, with crown ethers presents potential methods for peptide separation and purification, important in drug development (Mutihac et al., 2001).

Biochemical and Molecular Studies

  • Role in Enzyme Functionality : Sekimoto et al. (1994) explored the role of glycyl residues in the active site of leucine dehydrogenasefrom Bacillus stearothermophilus. This study provides insight into the structural and functional roles of glycyl residues, which are part of Glycyl-Alanyl-Leucine, in enzyme activity (Sekimoto et al., 1994).
  • Synthesis and Characterization of Peptides : Fauchère and Schiller (1981) focused on the synthesis and characterization of enkephalin-like pentapeptides, which include Glycyl-Leucine. This research is crucial for understanding the synthesis and properties of complex peptides for biochemical studies (Fauchère & Schiller, 1981).

Physiological and Nutritional Aspects

  • Peptide Absorption in Amphibians : Cheeseman and Parsons (1974) studied the absorption of Glycyl-Leucine using the small intestine of Rana pipiens, contributing to the understanding of peptide absorption mechanisms in different species (Cheeseman & Parsons, 1974).

  • Nutritional Value of Leucine Derivatives : Rechcigl and Williams (1961) evaluated the biological activity and nutritional value of various leucine derivatives, including Glycyl-Leucine, using rat growth as a criterion. This study is significant for understanding the nutritional implications of different amino acid derivatives (Rechcigl & Williams, 1961).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVZIEVNUYDAFR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426325
Record name Glycyl-alanyl-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-alanyl-leucine

CAS RN

35180-93-9
Record name Glycyl-alanyl-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
VC Phan, EA Fry, KW Zilm - Journal of Biomolecular NMR, 2019 - Springer
Accounting for the temperature dependence of 13C spin–lattice relaxation of methyl groups in the glycyl–alanyl-leucine model system under MAS with spin diffusion | SpringerLink Skip …
Number of citations: 3 link.springer.com
ALJ Beckwith - … and Nonconjugated Carbon Centered Radicals. Part 1, 2007 - Springer
BCFH:[C 10 H 11 B 10 F 16]; C-Cl-DHO:[C 8 H 4 D 6 Cl 3 O 4]; C-Cl-HO:[C 26 H 34 Cl 3 O 4],[C 4 H 6 ClO 2],[C 5 H 6 ClO 4],[C 8 H 10 Cl 3 O 4]; CF:[C 6 F 13],[C 8 F 17],[C 9 F 19]; CFHO:…
Number of citations: 2 link.springer.com
M Rangarajan, A Darbre - Biochemical Journal, 1976 - portlandpress.com
We report on our experience in applying the thiocyanate method developed by Stark (1968) (Biochemistry 7, 1796-1807) to the sequencing of short peptides from the carboxyl end in …
Number of citations: 28 portlandpress.com
A Afrough, NV Christensen, RWM Jensen… - arXiv preprint arXiv …, 2023 - arxiv.org
… ∗ trends for both of 13C and 15N in labelled Glycyl-Alanyl-Leucine 3H2O (GAL) at 800 MHz. Fry et al.associated this behavior not directly to the rotational resonance, but to the overlap …
Number of citations: 2 arxiv.org
VC Phan - 2009 - search.proquest.com
… quantitative examination of C spin diffusion in a model compound: glycyl-alanyl-leucine. … These results are consistent with our measurement of a glycyl-alanyl-leucine tripeptide, which …
Number of citations: 0 search.proquest.com
EA Fry, S Sengupta, VC Phan, S Kuang… - Journal of the American …, 2011 - ACS Publications
… Glycyl-alanyl-leucine·3H 2 O (GAL) was prepared by solid-phase synthesis in several isotopic compositions and crystals were grown in H 2 O or HOD. N spectroscopy was performed …
Number of citations: 17 pubs.acs.org
RHA Plimmer - Journal of Dairy Research, 1932 - cambridge.org
The nitrogenous substances or albuminoids, of which animal tissues for the most part consist, and which are also found in the seeds, leaves and other parts of plants, were originally …
Number of citations: 0 www.cambridge.org
ALJ Beckwith - … and Nonconjugated Carbon Centered Radicals. Part 1, 2007 - Springer
CH:[C 5 H 11],[C 9 H 11],[C 9 H 17]; CH-Mu-OP:[C 6 H 13 MuO 3 P]; CHNO:[C 10 H 18 N 3 O 4],[C 11 H 20 N 3 O 4],[C 3 H 6 NO 2],[C 5 H 10 NO 2],[C 5 H 8 NO],[C 5 H 8 NO 3],[C 5 H 9 …
Number of citations: 2 link.springer.com
ALJ Beckwith - … and Nonconjugated Carbon Centered Radicals. Part 1, 2007 - Springer
CHNO:[C 11 H 20 N 3 O 4],[C 5 H 8 NO 3],[C 7 H 10 NO 5],[C 7 H 14 NO 2],[C 8 H 15 N 2 O 3],[C 9 H 17 N 2 O 3]; CHO:[C 4 H 5 O 6]; CHOS:[C 10 H 13 O 8 S 2],[C 10 H 15 O 6 S],[C 12 H …
Number of citations: 2 link.springer.com
YV MITIN - Peptides 1972: Proceedings, 1973 - North-Holland
Number of citations: 0

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